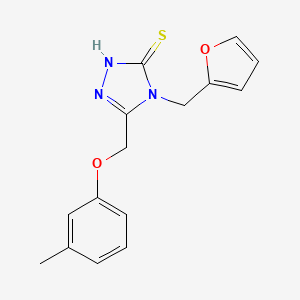
4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, commonly known as FMT, is a compound of interest in scientific research due to its potential applications in a variety of fields. FMT is a thiol-containing heterocyclic compound, and its structure consists of a furan ring and a 1,2,4-triazole ring connected by a methylene bridge. FMT has been studied extensively to explore its synthesis, mechanism of action, biochemical and physiological effects, and its potential applications in lab experiments.
Scientific Research Applications
Synthesis and Structural Analysis
The compound and its derivatives have been synthesized through various chemical reactions, utilizing precursors like furan-2-carboxylic acid hydrazide. These processes often involve Mannich base formations, methyl derivatization, and reactions under specific conditions to achieve the desired triazole-thiol structures. The synthesized compounds are characterized using techniques such as elemental analyses, IR, 1H-NMR, and X-ray diffraction, confirming their structures and tautomeric forms (Koparır, Çetin, & Cansiz, 2005).
Antimicrobial and Antibacterial Properties
Research has highlighted the antimicrobial and antibacterial efficacy of triazole-thiol derivatives. Compounds synthesized from furan-2-carboxylic acids and various substituents have shown promising results against microbial strains. The antibacterial properties are investigated using methods like X-ray diffraction and are attributed to the structural features of these compounds, which interact with bacterial cells to inhibit growth (Ирадян et al., 2014).
Antioxidant and Antiurease Activities
The antioxidant and antiurease activities of triazole-thiol derivatives are significant for their potential therapeutic applications. Studies involving the synthesis of these compounds and their subsequent evaluation for biological activities have revealed their effectiveness in neutralizing free radicals and inhibiting urease, suggesting a potential for the development of novel treatments for conditions associated with oxidative stress and urease-related disorders (Sokmen et al., 2014).
Corrosion Inhibition
Triazole-thiols also find applications in corrosion inhibition, where they serve to protect metals against corrosion in acidic environments. The effectiveness of these compounds as corrosion inhibitors is examined through potentiodynamic polarization and electrochemical impedance spectroscopy, indicating their potential in industrial applications where metal preservation is critical (Murmu et al., 2020).
properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-4-2-5-12(8-11)20-10-14-16-17-15(21)18(14)9-13-6-3-7-19-13/h2-8H,9-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDCKJCXUUYYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

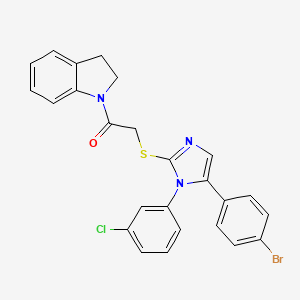
![N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2759137.png)
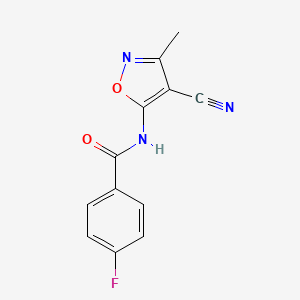
![N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide](/img/structure/B2759142.png)
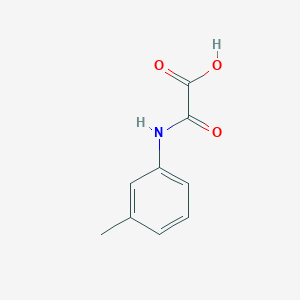
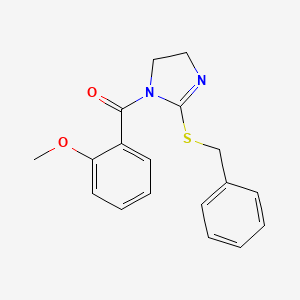
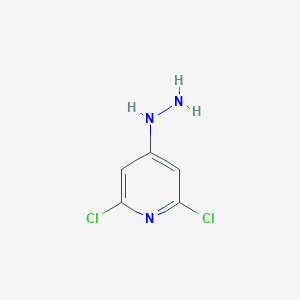
![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2759149.png)
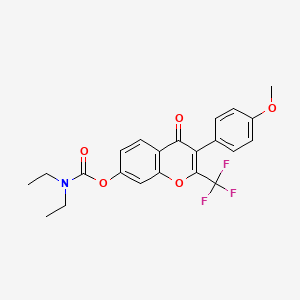
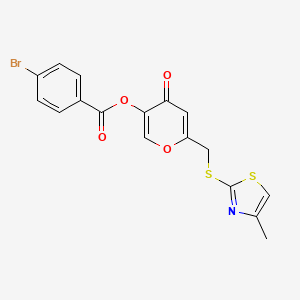

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2759153.png)

![2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2759156.png)